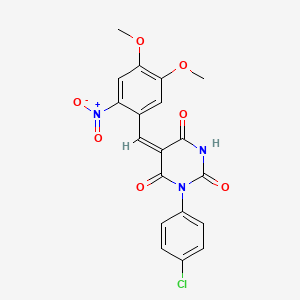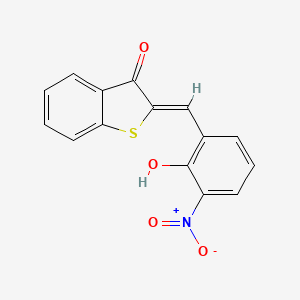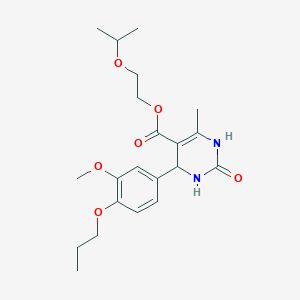![molecular formula C21H19BrN2O3S B11682940 N'-[(4-bromophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)benzenecarboximidamide](/img/structure/B11682940.png)
N'-[(4-bromophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(4-BROMOBENZENESULFONYL)-N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a bromobenzenesulfonyl group, a hydroxy group, and a benzenecarboximidamide moiety, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of (E)-N’-(4-BROMOBENZENESULFONYL)-N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzenecarboximidamide core: This can be achieved through the reaction of benzoic acid derivatives with appropriate amines under dehydrating conditions.
Introduction of the bromobenzenesulfonyl group: This step involves the sulfonylation of the aromatic ring using bromobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the hydroxy-3,5-dimethylphenyl group: This can be accomplished through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
(E)-N’-(4-BROMOBENZENESULFONYL)-N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(E)-N’-(4-BROMOBENZENESULFONYL)-N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in the design of enzyme inhibitors or probes for studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N’-(4-BROMOBENZENESULFONYL)-N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE involves its interaction with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The overall effect depends on the specific molecular pathways involved.
Comparison with Similar Compounds
Similar compounds to (E)-N’-(4-BROMOBENZENESULFONYL)-N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE include:
N-(4-BROMOBENZENESULFONYL)BENZENECARBOXIMIDAMIDE: Lacks the hydroxy-3,5-dimethylphenyl group, resulting in different reactivity and applications.
N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE:
N’-(4-BROMOBENZENESULFONYL)-N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE: Similar structure but with variations in the position or nature of substituents, leading to differences in reactivity and applications.
The uniqueness of (E)-N’-(4-BROMOBENZENESULFONYL)-N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C21H19BrN2O3S |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N'-(4-bromophenyl)sulfonyl-N-(4-hydroxy-3,5-dimethylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C21H19BrN2O3S/c1-14-12-18(13-15(2)20(14)25)23-21(16-6-4-3-5-7-16)24-28(26,27)19-10-8-17(22)9-11-19/h3-13,25H,1-2H3,(H,23,24) |
InChI Key |
BWIVZAHPHQWWLU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682859.png)

![2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-tert-butylphenyl)acetamide](/img/structure/B11682863.png)
![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682873.png)

![Ethyl 5-[(2-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682890.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682891.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11682900.png)
![3-bromo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11682916.png)
![3-[(2Z)-2-(2-thioxopropylidene)naphtho[1,2-d][1,3]thiazol-1(2H)-yl]propane-1-sulfonate](/img/structure/B11682924.png)
![4-({4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11682928.png)

![(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682950.png)
